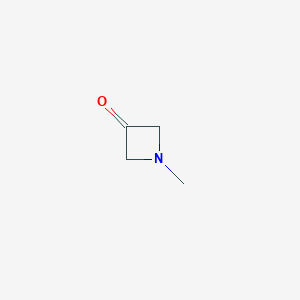

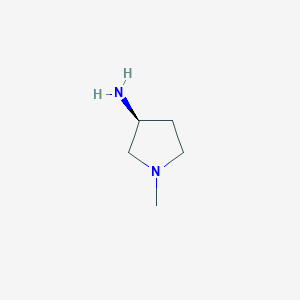

(3S)-1-methylpyrrolidin-3-amine

Descripción general

Descripción

(3S)-1-methylpyrrolidin-3-amine, also known as 3-MPA or 1-methylpyrrolidine-3-amine, is an organic compound belonging to the class of pyrrolidinamines. It is a widely used reagent in organic synthesis and has been studied for its potential therapeutic applications. 3-MPA is a chiral compound, meaning it has two different forms, the enantiomers, which differ in their spatial orientation.

Aplicaciones Científicas De Investigación

Discovery of PARP Inhibitors for Cancer Treatment

A series of cyclic amine-containing benzimidazole carboxamide PARP inhibitors were developed for cancer treatment. These compounds, including ABT-888, showed excellent PARP enzyme potency and cellular potency, demonstrating potential efficacy in cancer models. The development of these inhibitors highlights the critical role of cyclic amines in medicinal chemistry and drug discovery processes (Penning et al., 2009).

Synthesis and Functionalization of Amines

Research on the iridium-catalyzed β-selective C(sp3)-H silylation of aliphatic amines has provided new pathways to form silapyrrolidines and 1,2-amino alcohols. This methodology is particularly significant for introducing functionalities into amines, which are key components in many biologically active molecules and pharmaceuticals. The process is notable for its high enantioselectivity and broad applicability (Su, Lee, Hartwig, 2018).

Calcium-Sensing Receptor Antagonists Development

A structure-activity relationship study led to the discovery of substituted 2-benzylpyrrolidines as potent calcium-sensing receptor (CaR) antagonists. These findings underscore the importance of pyrrolidine derivatives in developing therapeutic agents targeting the CaR, which is crucial for calcium homeostasis in the human body (Yang et al., 2005).

Advancements in Material Science

Investigations into the interactions of aminosilane with alumina and silica substrates have revealed insights into surface chemistry and material functionalization. Such studies are vital for developing advanced materials with specific properties, including those used in catalysis, sensor technology, and biomedical applications (Chu, Kirby, Murphy, 1993).

Novel Synthetic Methodologies

Research on protecting group-free synthesis of pyrrolidines and cyclic carbamates has introduced new reaction methodologies that are more sustainable and efficient. These advancements are particularly relevant for the synthesis of complex organic molecules, highlighting the role of cyclic amines in facilitating innovative organic transformations (Dangerfield, Timmer, Stocker, 2009).

Propiedades

IUPAC Name |

(3S)-1-methylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-7-3-2-5(6)4-7/h5H,2-4,6H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHOPMIDKWXFMF-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H](C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40612186 | |

| Record name | (3S)-1-Methylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-1-methylpyrrolidin-3-amine | |

CAS RN |

214357-95-6 | |

| Record name | (3S)-1-Methylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1592000.png)